molecular formula C21H12BrNO4 B2550310 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate CAS No. 622366-74-9

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate

Cat. No.: B2550310
CAS No.: 622366-74-9
M. Wt: 422.234
InChI Key: RKLYNIZDUYWEOJ-GRSHGNNSSA-N
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Description

The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate (CAS: 622366-74-9) is a heterocyclic aurone derivative featuring a benzofuran core fused with a pyridine ring and substituted with a 2-bromobenzoate ester group. Its molecular formula is C₂₂H₁₂BrNO₅ (MW: 458.25 g/mol). The Z-configuration at the exocyclic double bond is critical for its bioactivity, particularly in antitumor applications .

Key structural attributes:

  • Benzofuran backbone: Provides rigidity and planar aromaticity, enhancing interaction with biological targets.
  • 2-Bromobenzoate ester: The electron-withdrawing bromine atom at the ortho position increases electrophilicity and stabilizes the ester group against hydrolysis.

This compound is part of a broader class of aurone analogs investigated for anticancer properties due to their ability to inhibit tubulin polymerization or modulate kinase pathways .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrNO4/c22-17-6-2-1-5-15(17)21(25)26-14-7-8-16-18(11-14)27-19(20(16)24)10-13-4-3-9-23-12-13/h1-12H/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLYNIZDUYWEOJ-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents like 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in N,N-dimethylformamide (DMF) at 40°C . The reaction mixture is then worked up by extraction with ethyl acetate and washing with brine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article provides an overview of its applications, supported by data tables and case studies that illustrate its significance in research.

Structural Insights

The structure of the compound features a benzofuran core substituted with a pyridine ring and a bromobenzoate moiety. This unique arrangement contributes to its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyridine and benzofuran rings is believed to enhance the compound's ability to interact with cancer cell pathways.

Case Study:

A comparative study assessed the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent anticancer activity.

CompoundIC50 (µM)Cancer Type
Compound A15Breast
Compound B20Lung
(Z)-3-oxo...18Breast

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research into related compounds has shown that they can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Research Findings:

A study evaluated the antimicrobial efficacy of similar derivatives against common pathogens. The results indicated that the derivatives displayed varying degrees of activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

Compounds like this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.

Mechanism of Action:

Preliminary studies suggest that this compound may act as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and cancer progression.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The benzofuran core may also play a role in stabilizing the compound’s interaction with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituent-driven properties:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Biological Activity Source
Target Compound: (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate 2-Bromobenzoate 458.25 Antitumor (tubulin inhibition)
(Z)-2-((3-(4-bromophenyl)-1-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-3-oxo-... diethylcarbamate Diethylcarbamate 616.38 Moderate cytotoxicity (HeLa cells)
(Z)-2-(quinolin-2-ylmethylene)-3-oxo-... tetrahydro-2H-pyran-3,4,5-triyl triacetate (B1) Quinoline + triacetylated sugar 620.18 Enhanced solubility, antitumor
(Z)-2-((2-((4-Bromothiophen-2-yl)methylene)-3-oxo-... acetonitrile (A2) 4-Bromothiophene + acetonitrile 357.23 Moderate kinase inhibition
(Z)-2-(3-methylthiophen-2-ylmethylene)-3-oxo-... 3,4-dimethoxybenzoate 3,4-Dimethoxybenzoate 422.44 Improved metabolic stability
(Z)-3-oxo-2-(pyridin-3-ylmethylene)-... 2,6-dimethoxybenzoate 2,6-Dimethoxybenzoate 403.40 High antitumor potency (in vitro)

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups
  • The 2-bromobenzoate group in the target compound enhances electrophilicity, promoting interactions with cysteine residues in tubulin . In contrast, 3,4-dimethoxybenzoate (electron-donating) analogs exhibit improved metabolic stability due to reduced oxidative degradation .
  • Nitro groups (e.g., in compound 9d ) increase cytotoxicity but also elevate toxicity risks, limiting therapeutic windows.
Heteroaromatic Ring Variations
  • However, this also reduces solubility, necessitating prodrug strategies (e.g., triacetylated sugar in B1).
  • Thiophene-containing analogs (A2 ) show selective kinase inhibition but lower overall potency compared to pyridine/quinoline derivatives.
Steric and Solubility Considerations
  • The diethylcarbamate group in compound 9d introduces steric bulk, reducing membrane permeability but improving plasma protein binding.
  • 2,6-Dimethoxybenzoate analogs (e.g., CAS 622795-29-3 ) balance solubility and potency, with methoxy groups enhancing water solubility without compromising target engagement.

Biological Activity

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a pyridine moiety and a bromobenzoate group. Its molecular formula is C21H15BrN2O5C_{21}H_{15}BrN_{2}O_{5}, indicating the presence of multiple functional groups that may contribute to its biological activity.

Research indicates that compounds similar to (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives often exhibit diverse biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival.
  • Antimicrobial Properties : Compounds in this class have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Activity : Some studies have reported that similar benzofuran derivatives can induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits PARP activity
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines

Case Studies

  • Anticancer Study : A study investigated the effect of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran derivatives on breast cancer cell lines. The results showed that these compounds significantly reduced cell viability at micromolar concentrations, suggesting potent anticancer properties.
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-bromobenzoate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Benzofuran Formation: Condensation of substituted benzaldehydes with methyl phenylacetate derivatives under basic conditions to form the 3-oxo-2,3-dihydrobenzofuran scaffold .

Methylene Introduction: A Wittig or Knoevenagel reaction introduces the pyridinylmethylene group at the C2 position, ensuring stereochemical control (Z-configuration) via reaction temperature and catalyst selection .

Esterification: The 6-hydroxyl group of the benzofuran core is esterified with 2-bromobenzoyl chloride using a coupling agent like DCC/DMAP in anhydrous dichloromethane .
Key Validation: Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC.

Basic: How can the stereochemical integrity (Z-configuration) of the methylene group be confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy: The (Z)-configuration is confirmed by NOESY/ROESY experiments. A correlation between the pyridinyl proton and the benzofuran C4 proton indicates spatial proximity, consistent with the Z-isomer .
  • X-ray Crystallography: Single-crystal diffraction (using SHELX for refinement ) provides definitive proof. For example, a related compound (Z)-2-(quinolin-3-ylmethylene)benzofuran derivative showed a dihedral angle of <10° between the pyridine and benzofuran planes in its crystal structure .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use software like Discovery Studio to dock the compound into target proteins (e.g., kinases or DNA topoisomerases). The bromobenzoate group’s steric bulk and electron-withdrawing properties may influence binding affinity.
  • QSAR Analysis: Build a quantitative structure-activity relationship model using analogs (e.g., from –13) to correlate substituent effects (e.g., bromine position, ester groups) with antitumor activity .
    Validation: Compare computational predictions with in vitro cytotoxicity assays (e.g., IC₅₀ values against cancer cell lines) .

Advanced: How should researchers address contradictions in spectral data during structural characterization?

Methodological Answer:

  • HRMS Discrepancies: If observed [M+H]+ differs from theoretical values (e.g., ±0.001 Da), recheck ionization parameters (ESI vs. MALDI) and calibrate the instrument with a known standard .
  • ¹³C NMR Signal Overlap: For crowded aromatic regions (e.g., 110–150 ppm), use DEPT-135 or 2D HSQC/TOCSY to resolve ambiguities. For example, resolved overlapping signals at δ 145–148 ppm via HSQC .
  • Crystallographic Refinement: If SHELXL refinement yields high R-factors (>5%), re-examine crystal quality or consider twinning corrections.

Advanced: What strategies optimize the compound’s stability during biological assays?

Methodological Answer:

  • pH Stability: Perform stability studies in PBS (pH 7.4) and acidic buffers (pH 4.5) to assess ester hydrolysis. If degradation occurs, modify the ester group (e.g., replace 2-bromobenzoate with a more hydrolytically stable sulfonate, as in ) .
  • Light Sensitivity: Test photostability under UV/visible light. The conjugated benzofuran-pyridine system may require storage in amber vials .
  • Metabolite Identification: Use LC-MS/MS to track metabolites in cell lysates and identify sites of metabolic vulnerability (e.g., ester cleavage or pyridine oxidation) .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 95:5 over 20 min) and UV detection at 254 nm. A single peak with >95% area confirms purity .
  • Elemental Analysis: Validate C, H, N, and Br content within ±0.4% of theoretical values .
  • Melting Point: A sharp melting range (e.g., 211–213°C for analogs in ) indicates homogeneity .

Advanced: How to design structure-activity relationship (SAR) studies for antitumor activity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with variations in:
    • Pyridine Substituents: Replace 3-pyridinyl with 4-pyridinyl or quinoline (see for IC₅₀ comparisons) .
    • Ester Groups: Test 2-bromo vs. 4-bromobenzoate or non-halogenated esters to assess halogen-dependent cytotoxicity .
  • Biological Testing: Use standardized assays (e.g., MTT on HeLa or MCF-7 cells) and compare IC₅₀ values. For example, a quinoline-substituted analog in showed IC₅₀ = 1.2 µM vs. 8.5 µM for a phenyl-substituted derivative .

Advanced: What crystallographic challenges arise during structural determination, and how are they resolved?

Methodological Answer:

  • Crystal Twinning: If SHELXD identifies twinning, apply a twin law (e.g., 180° rotation) during refinement.
  • Disorder in the Bromobenzoate Group: Use PART instructions in SHELXL to model alternative conformations and refine occupancy ratios .
  • Data Completeness: For weak high-resolution data (>1.0 Å), merge multiple datasets or use synchrotron radiation to enhance signal-to-noise ratios .

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